1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c18-13(9-7-17(8-9)22(19,20)10-5-6-10)15-14-11-3-1-2-4-12(11)16-21-14/h9-10H,1-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDHERZVQLNVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3CN(C3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural configuration that combines a cyclopropylsulfonyl group with a tetrahydrobenzo[c]isoxazole moiety. The molecular formula is , with a molecular weight of approximately 341.39 g/mol. Its structural complexity allows for multiple interactions with biological targets, which may contribute to its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O3S |
| Molecular Weight | 341.39 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under acidic pH |
Biological Activity
Research indicates that compounds similar to 1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide exhibit various biological activities:
- Neuropharmacological Effects : The compound has been shown to modulate neurotransmitter systems, potentially acting as an inhibitor of monoamine reuptake or influencing ion channels involved in neuronal signaling . This suggests potential applications in treating neurodegenerative diseases or psychiatric disorders.
- Kinase Inhibition : Preliminary studies indicate that the compound may interact with specific kinases involved in cellular signaling pathways. For instance, similar compounds have demonstrated inhibitory activity against c-Met kinase and Pim-1 kinase, which are crucial in cancer progression.
- Antitumor Activity : In vitro studies have shown promising results against various tumor cell lines, indicating that the compound may possess anticancer properties through its action on specific molecular targets .
The exact mechanism of action for 1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide remains to be fully elucidated. However, it is believed to involve:
- Binding Interactions : The compound likely binds to specific receptors or enzymes within the central nervous system or cancer cells, altering their activity and leading to therapeutic effects.
- Modulation of Ion Channels : It may influence ion channel activity (e.g., KCNQ channels), which are critical for neuronal excitability and could explain its neuroprotective effects .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Neuronal Hyperexcitability : A related compound demonstrated significant activity in reducing neuronal hyperexcitability in rat hippocampal slices. This inhibition was reversible with KCNQ blockers, indicating a potential pathway for therapeutic intervention in epilepsy .
- Anticancer Activity : In a study assessing the effects on various cancer cell lines, compounds structurally similar to 1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide exhibited significant cytotoxicity and were effective at inhibiting tumor growth through kinase inhibition mechanisms .
Comparison with Similar Compounds
Benzo[c]isoxazole vs. Benzo[b]thiophene Derivatives
Compounds such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea () replace the isoxazole oxygen with sulfur (thiophene), altering electronic properties and binding affinity. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may reduce hydrogen-bonding capacity but enhance hydrophobic interactions. Additionally, the urea moiety in these derivatives (vs.
Positional Isomerism in Benzoxazole Systems
The compound 1-[2-(2-fluorophenoxy)acetyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide () features a 2,1-benzoxazol-3-yl group instead of benzo[c]isoxazole. The 2-fluorophenoxyacetyl substituent also introduces fluorine’s electron-withdrawing effects, which may improve metabolic stability and membrane permeability compared to the cyclopropylsulfonyl group .
Substituent Modifications
Sulfonamide vs. Acetyl Groups
The cyclopropylsulfonyl group in the target compound contrasts with the 2-(2-fluorophenoxy)acetyl substituent in . Sulfonamides are typically more acidic (pKa ~1–3) than acetyl derivatives, influencing solubility and ionization state at physiological pH.
Carboxamide vs. Urea Linkages
Urea derivatives (e.g., 7a–7d in ) possess two NH groups, enabling stronger hydrogen-bond interactions compared to the single NH in carboxamides. This could improve binding affinity to targets like kinases but may reduce cell permeability due to increased polarity .
Comparative Data Table
| Compound Name | Core Heterocycle | Key Substituent | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 1-(Cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide | Benzo[c]isoxazole | Cyclopropylsulfonyl | ~369.45 (calc.) | High rigidity, moderate lipophilicity |
| 1-[2-(2-Fluorophenoxy)acetyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide | 2,1-Benzoxazole | 2-Fluorophenoxyacetyl | 373.38 | Fluorine-enhanced bioavailability |
| 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea | Benzo[b]thiophene | Cyano, Urea | ~380.42 (calc.) | Strong hydrogen-bonding capacity |
Research Implications
- Target Selectivity : The cyclopropylsulfonyl group may confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases), whereas urea derivatives () could target serine proteases.
- Metabolic Stability : Fluorinated analogs () likely exhibit longer half-lives due to resistance to oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
